4-[(4-Ethylphenyl)sulfanyl]aniline
Description
4-[(4-Ethylphenyl)sulfanyl]aniline is a substituted aniline derivative characterized by a sulfanyl (thioether) group bridging the aniline moiety and a 4-ethylphenyl substituent. These compounds are pivotal in materials science, pharmaceuticals, and organic synthesis due to their tunable electronic and steric properties .
Properties
CAS No. |
62248-48-0 |
|---|---|
Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-(4-ethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |
InChI Key |
YIRUXYOICBIMQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution (SNAr) approach is a widely used method for introducing sulfur-based substituents onto activated aromatic rings. For 4-[(4-Ethylphenyl)sulfanyl]aniline, this typically involves reacting a nitro-substituted aryl halide with 4-ethylthiophenol under basic conditions.
Procedure :
- Substrate Preparation : 4-Chloronitrobenzene serves as the electrophilic aromatic substrate, activated by the electron-withdrawing nitro group.
- Thiolate Formation : 4-Ethylthiophenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), generating the thiolate nucleophile.
- Coupling Reaction : The thiolate attacks the para position of 4-chloronitrobenzene at 80–100°C, yielding 4-[(4-ethylphenyl)sulfanyl]nitrobenzene.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction converts the nitro group to an amine, producing the target compound.
Key Considerations :
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling offers an alternative route for forming C–S bonds, particularly with less-activated aryl halides.
Procedure :
- Substrate Selection : 4-Iodonitrobenzene and 4-ethylthiophenol are combined in the presence of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline.
- Reaction Conditions : The mixture is heated to 120°C in dimethyl sulfoxide (DMSO), facilitating the coupling reaction over 24 hours.
- Reduction : The nitro intermediate is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol, yielding the aniline derivative.
Advantages :
Reduction of Preformed Sulfonyl Intermediates
Although less direct, sulfonyl intermediates can be reduced to thioethers under specific conditions.
Procedure :
- Sulfonation : 4-Nitrobenzenesulfonyl chloride is reacted with 4-ethylthiophenol to form 4-nitrobenzenesulfonamide.
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to the thioether, followed by nitro group reduction.
Challenges :
- Over-reduction or side reactions may occur, requiring careful stoichiometry.
- Overall yields for this route are lower (50–60%) compared to SNAr or Ullmann methods.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
- SNAr proceeds efficiently at 80–100°C within 6–8 hours.
- Ullmann couplings require higher temperatures (120°C) and longer durations (24 hours).
Physicochemical Characterization
Spectral Data
Physical Properties
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| SNAr | 65–85 | High regioselectivity, short reaction time | Requires activated aryl halides |
| Ullmann Coupling | 70–75 | Broad substrate scope | Long reaction time, costly catalysts |
| Sulfonyl Reduction | 50–60 | Utilizes stable intermediates | Low overall yield, side reactions |
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Ethylphenyl)sulfanyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the aniline moiety can undergo electrophilic aromatic substitution. These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-[(4-Ethylphenyl)sulfanyl]aniline, highlighting differences in substituents, molecular properties, and applications:
Notes:
- Substituent Effects: Ethylphenyl Group: The ethyl group in 4-[(4-Ethylphenyl)sulfanyl]aniline provides moderate hydrophobicity without significant steric hindrance, making it suitable for applications requiring balanced solubility and reactivity. Trifluoromethyl Group: In 4TA, the trifluoromethyl substituent enhances hydrophobicity and electron-withdrawing effects, improving humidity resistance in perovskite solar cells . Sulfonyl vs. Sulfanyl: Replacing sulfanyl with sulfonyl (e.g., in 4-((4-Chlorophenyl)sulfonyl)aniline) introduces stronger electron-withdrawing effects, stabilizing negative charges and influencing reactivity in polymer networks .
- Biological and Material Applications :
- 4TA : Used in perovskite photovoltaics to passivate defects and suppress Pb²⁺ leakage via Pb–aniline bonding .
- Sulfonyl Derivatives : Sulfonyl-containing analogs (e.g., 4-((4-Chlorophenyl)sulfonyl)aniline) are employed in polymer stabilization, preventing ~98% of metal ion leakage in environmental applications .
- Fluorinated Analogs : Fluorine substituents (e.g., N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline) enhance polarity, making them candidates for drug delivery systems or protein interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
